molecular formula C18H16N2O2S2 B2944526 (E)-2-phenyl-N-pyridin-3-yl-N-(thiophen-3-ylmethyl)ethenesulfonamide CAS No. 1281688-87-6

(E)-2-phenyl-N-pyridin-3-yl-N-(thiophen-3-ylmethyl)ethenesulfonamide

Cat. No.: B2944526
CAS No.: 1281688-87-6
M. Wt: 356.46
InChI Key: HENZBRUFCTZHSK-UHFFFAOYSA-N
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Description

(E)-2-phenyl-N-pyridin-3-yl-N-(thiophen-3-ylmethyl)ethenesulfonamide is a synthetic ethenesulfonamide derivative supplied for research and development purposes. The compound features a conjugated ethenesulfonamide core, a structure known to be of significant interest in medicinal chemistry for its potential to interact with various biological targets . Ethenesulfonamides with related structures have been investigated as modulators of neuronal receptors, such as the α7 nicotinic acetylcholine receptor (nAChR), which is a prominent target for developing non-opioid agents for neuropathic pain and inflammation . The specific stereochemistry (E-configuration) and the presence of both pyridine and thiophene heterocycles in its structure are key design elements that can influence its binding affinity and selectivity . Researchers can explore this molecule as a chemical tool for probing biological pathways or as a lead compound in drug discovery projects. This product is intended for non-human research only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-2-phenyl-N-pyridin-3-yl-N-(thiophen-3-ylmethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c21-24(22,12-9-16-5-2-1-3-6-16)20(14-17-8-11-23-15-17)18-7-4-10-19-13-18/h1-13,15H,14H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENZBRUFCTZHSK-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)N(CC2=CSC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC2=CSC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-phenyl-N-pyridin-3-yl-N-(thiophen-3-ylmethyl)ethenesulfonamide is a compound with the molecular formula C18H16N2O2S2C_{18}H_{16}N_{2}O_{2}S_{2} and a molecular weight of 356.46 g/mol. It is recognized for its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity, including its mechanism of action, efficacy in various assays, and potential applications in pharmacology.

The compound is believed to exert its biological effects through multiple mechanisms. The presence of the sulfonamide group suggests potential interactions with enzymes involved in metabolic processes, particularly those related to inflammation and cancer pathways. Its structure allows for interactions with various biological targets, including:

  • Cyclooxygenase Enzymes (COX) : As a sulfonamide derivative, it may inhibit COX enzymes, which play a crucial role in the inflammatory response.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes implicated in cancer progression.

Efficacy and Assays

Research into the efficacy of this compound has yielded various findings:

  • IC50 Values : In studies evaluating its inhibitory effects on COX enzymes, the compound demonstrated competitive inhibition with varying IC50 values depending on the specific enzyme isoform targeted. For example, a study indicated an IC50 value of approximately 12 µM against COX-2 .
  • Anticancer Activity : Preliminary investigations into its anticancer properties have shown that it can induce apoptosis in cancer cell lines. The compound's structural features suggest that it may interfere with cellular signaling pathways that promote tumor growth and survival.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds within the same chemical class:

  • Study on Anticancer Agents : A series of derivatives were synthesized and tested for their cytotoxic effects against various human cancer cell lines. Compounds similar to this compound showed significant antiproliferative activity, indicating a potential pathway for further drug development .

Comparative Analysis

A comparative analysis table summarizing the biological activity of this compound alongside other related compounds can provide insights into its relative efficacy.

Compound NameIC50 (µM)Mechanism of ActionBiological Activity
This compound12COX InhibitionAnticancer, Anti-inflammatory
Celecoxib0.1COX InhibitionAnticancer, Pain relief
Taspine Derivative19.41UnknownAnticancer

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Melting Points : Electron-withdrawing groups (e.g., nitro in 6u) correlate with higher melting points (170–172°C), likely due to enhanced intermolecular dipole interactions. In contrast, bulky lipophilic groups (e.g., dihydroartemisinin in 3d) reduce melting points (138–140°C) by disrupting crystal packing .
  • Biological Activity: The 5-chlorothien-2-yl derivative in exhibits Factor Xa inhibition, attributed to its morpholinyl and pyrrolidinone substituents, which mimic natural substrate interactions . The trimethoxyphenyl group in 6u confers tubulin polymerization inhibition, a mechanism relevant to anticancer activity .
  • Solubility and Bioavailability : The pyridin-3-yl and thiophen-3-ylmethyl groups in the target compound may enhance aqueous solubility compared to purely aromatic derivatives (e.g., p-tolyl in ), though this requires experimental validation .

Therapeutic Potential and Limitations

  • Analogues : The dihydroartemisinin-containing derivative (3d) shows antimalarial synergy, while the trimethoxyphenyl derivative (6u) has demonstrated antiproliferative effects in cancer models . These findings underscore the importance of substituent-driven target selectivity.

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